molecular formula C5H2F6N2 B3285939 2,5-bis(trifluoromethyl)-1H-imidazole CAS No. 81654-07-1

2,5-bis(trifluoromethyl)-1H-imidazole

Cat. No. B3285939
CAS RN: 81654-07-1
M. Wt: 204.07 g/mol
InChI Key: XDDZLUYCWFGXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis(trifluoromethyl)-1H-imidazole (TFMI) is a heterocyclic compound containing two nitrogen atoms and five carbon atoms. It is a highly versatile and important intermediate for organic synthesis, with a wide variety of applications in organic chemistry and biochemistry. TFMI is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and other materials.

Scientific Research Applications

2,5-bis(trifluoromethyl)-1H-imidazole has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, 2,5-bis(trifluoromethyl)-1H-imidazole has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In drug design, 2,5-bis(trifluoromethyl)-1H-imidazole has been used to modify the structure of drugs and to increase their efficacy. In biochemistry, 2,5-bis(trifluoromethyl)-1H-imidazole has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

2,5-bis(trifluoromethyl)-1H-imidazole has a number of different mechanisms of action, depending on the application. In organic synthesis, 2,5-bis(trifluoromethyl)-1H-imidazole acts as a catalyst, allowing the reaction to proceed at a faster rate. In drug design, 2,5-bis(trifluoromethyl)-1H-imidazole can be used to modify the structure of a drug, increasing its efficacy. In biochemistry, 2,5-bis(trifluoromethyl)-1H-imidazole can interact with enzymes and other proteins, altering their structure and function.
Biochemical and Physiological Effects
2,5-bis(trifluoromethyl)-1H-imidazole has a number of biochemical and physiological effects. In organic synthesis, 2,5-bis(trifluoromethyl)-1H-imidazole can increase the rate of reaction, allowing for faster synthesis of compounds. In drug design, 2,5-bis(trifluoromethyl)-1H-imidazole can modify the structure of drugs, increasing their efficacy. In biochemistry, 2,5-bis(trifluoromethyl)-1H-imidazole can interact with enzymes and other proteins, altering their structure and function.

Advantages and Limitations for Lab Experiments

2,5-bis(trifluoromethyl)-1H-imidazole has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 2,5-bis(trifluoromethyl)-1H-imidazole is its versatility; it can be used in a variety of organic synthesis, drug design, and biochemistry experiments. Additionally, 2,5-bis(trifluoromethyl)-1H-imidazole is relatively easy to obtain, making it a cost-effective option for laboratory experiments. However, 2,5-bis(trifluoromethyl)-1H-imidazole also has a number of limitations; it is a relatively unstable compound, so it must be handled carefully in order to avoid unwanted side reactions. Additionally, 2,5-bis(trifluoromethyl)-1H-imidazole is a relatively potent compound, so laboratory workers must take precautions to avoid exposure.

Future Directions

As 2,5-bis(trifluoromethyl)-1H-imidazole is a highly versatile compound, there are a number of potential future directions for its use. In organic synthesis, 2,5-bis(trifluoromethyl)-1H-imidazole could be used in the synthesis of new pharmaceuticals and agrochemicals. In drug design, 2,5-bis(trifluoromethyl)-1H-imidazole could be used to modify existing drugs and to create new drugs with improved efficacy. In biochemistry, 2,5-bis(trifluoromethyl)-1H-imidazole could be used to study the structure and function of enzymes and other proteins, as well as to develop new therapies for diseases. Additionally, 2,5-bis(trifluoromethyl)-1H-imidazole could be used in the development of new materials and polymers.

properties

IUPAC Name

2,5-bis(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-3(13-2)5(9,10)11/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDZLUYCWFGXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(trifluoromethyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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